molecular formula C15H22N2O2 B7514934 [4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone

[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone

Numéro de catalogue B7514934
Poids moléculaire: 262.35 g/mol
Clé InChI: OOZBIEBLOQVWJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone, commonly known as DMHP, is a synthetic compound that has been studied for its potential use in scientific research. DMHP is a member of the piperidine family and is structurally similar to other compounds that have been used as research tools, such as fentanyl and meperidine. DMHP has been found to have unique properties that make it useful in a variety of research applications.

Mécanisme D'action

DMHP acts as an agonist at the mu-opioid receptor, which is one of the three major types of opioid receptors in the body. Activation of the mu-opioid receptor by DMHP results in the release of endogenous opioids, such as endorphins and enkephalins, which produce analgesic and euphoric effects. DMHP has also been found to have some activity at the delta-opioid receptor, although its affinity for this receptor is much lower than its affinity for the mu-opioid receptor.
Biochemical and Physiological Effects:
DMHP has a number of biochemical and physiological effects that are related to its activity at the mu-opioid receptor. These effects include analgesia, sedation, and respiratory depression. DMHP has also been found to produce some degree of euphoria, although its effects are generally less potent than those of other opioid agonists, such as morphine or fentanyl. In addition to its effects on the opioid system, DMHP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of DMHP as a research tool is its high affinity for the mu-opioid receptor. This makes it useful for studying the effects of opioid receptor activation in vitro and in vivo. DMHP also has a relatively long half-life, which allows for sustained opioid receptor activation over a longer period of time. However, one limitation of DMHP is its relatively low potency compared to other opioid agonists, which may limit its usefulness in certain types of experiments.

Orientations Futures

There are a number of potential future directions for research involving DMHP. One area of interest is the development of more potent and selective DMHP analogs that could be used as research tools or potential therapeutics. Another area of interest is the study of DMHP's effects on other neurotransmitter systems, such as the dopamine or GABA systems. Finally, there is interest in using DMHP as a tool for studying the role of the mu-opioid receptor in addiction and reward pathways.

Méthodes De Synthèse

DMHP can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis process typically begins with the reaction of 4-dimethylaminobenzaldehyde with nitroethane to form 4-(dimethylamino)phenyl-2-nitropropene. This compound is then reduced with sodium borohydride to form 4-(dimethylamino)phenylpropan-2-ol. The final step in the synthesis process involves the reaction of 4-(dimethylamino)phenylpropan-2-ol with piperidine-3-carboxaldehyde to form DMHP.

Applications De Recherche Scientifique

DMHP has been studied for its potential use in a variety of scientific research applications. One of the primary uses of DMHP is as a tool for studying the opioid receptor system. DMHP has been found to bind to the mu-opioid receptor with high affinity, making it useful for studying the effects of opioid receptor activation. DMHP has also been studied for its potential use as a treatment for opioid addiction, as it has been found to reduce the symptoms of withdrawal in animal models.

Propriétés

IUPAC Name

[4-(dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(2)14-7-5-13(6-8-14)15(19)17-9-3-4-12(10-17)11-18/h5-8,12,18H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZBIEBLOQVWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.